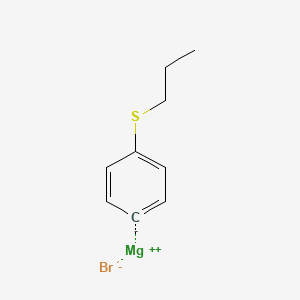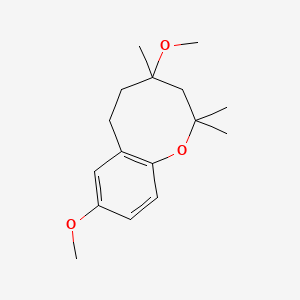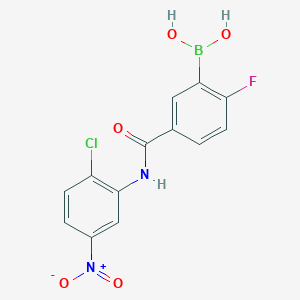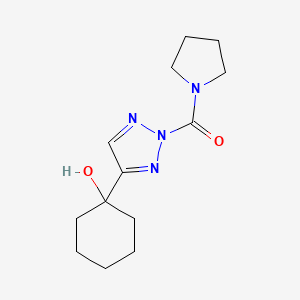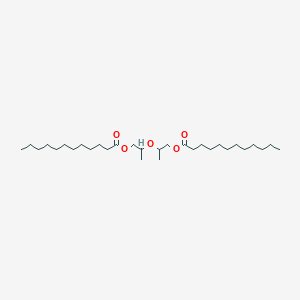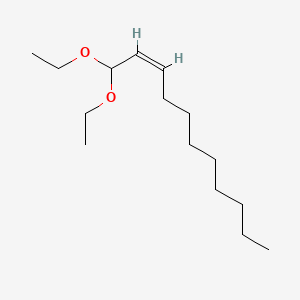
(Z)-1,1-Diethoxyundec-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1,1-Diethoxyundec-2-ene is an organic compound characterized by its unique structure, which includes a double bond in the (Z)-configuration and two ethoxy groups attached to the first carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,1-Diethoxyundec-2-ene typically involves the reaction of undec-2-ene with diethyl ether in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Non-polar solvents like hexane or toluene to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-1,1-Diethoxyundec-2-ene can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated compounds.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Epoxides and Diols: From oxidation reactions.
Saturated Compounds: From reduction reactions.
Substituted Ethers: From substitution reactions.
Aplicaciones Científicas De Investigación
(Z)-1,1-Diethoxyundec-2-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Z)-1,1-Diethoxyundec-2-ene involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in oxidation reactions, the double bond interacts with oxidizing agents to form epoxides. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1,1-Diethoxyundec-2-ene: The (E)-isomer with a different spatial arrangement of the double bond.
1,1-Dimethoxyundec-2-ene: Similar structure but with methoxy groups instead of ethoxy groups.
1,1-Diethoxydec-2-ene: Similar structure but with a shorter carbon chain.
Uniqueness
(Z)-1,1-Diethoxyundec-2-ene is unique due to its (Z)-configuration, which can lead to different reactivity and interactions compared to its (E)-isomer. The presence of ethoxy groups also imparts distinct chemical properties compared to methoxy-substituted analogs.
Propiedades
Número CAS |
71276-99-8 |
|---|---|
Fórmula molecular |
C15H30O2 |
Peso molecular |
242.40 g/mol |
Nombre IUPAC |
(Z)-1,1-diethoxyundec-2-ene |
InChI |
InChI=1S/C15H30O2/c1-4-7-8-9-10-11-12-13-14-15(16-5-2)17-6-3/h13-15H,4-12H2,1-3H3/b14-13- |
Clave InChI |
LBQJYAKETIUXGG-YPKPFQOOSA-N |
SMILES isomérico |
CCCCCCCC/C=C\C(OCC)OCC |
SMILES canónico |
CCCCCCCCC=CC(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


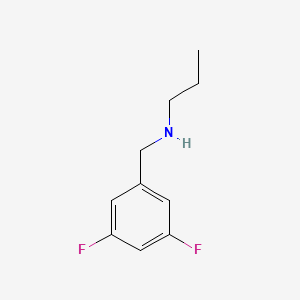
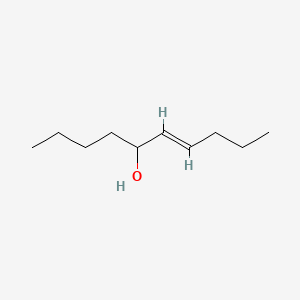
![2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12641807.png)


![3H-1,2,4-Triazol-3-one, 2-(2-aminoethyl)-4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-](/img/structure/B12641813.png)

![1-Butyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B12641818.png)
